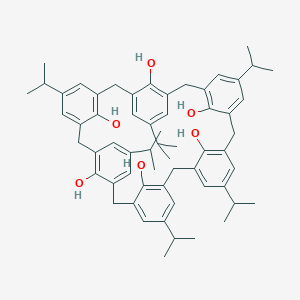

p-Isopropylcalix-6-arene

Vue d'ensemble

Description

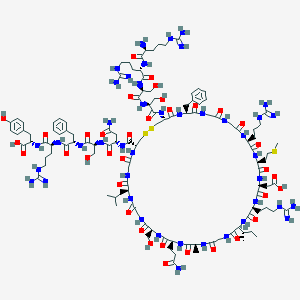

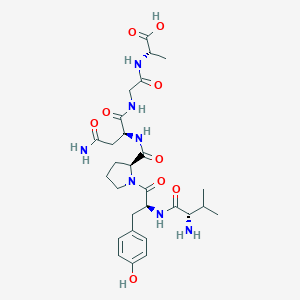

P-Isopropylcalix6arene is a macrocyclic ionophore . It has been studied for its complexation reactions with Cs+ cations in dimethylsulfoxide-acetonitrile binary non-aqueous solvents . The stoichiometry of the p-Isopropylcalix6arene·Cs+ complex in all binary mixed solvents is 1:1 .

Synthesis Analysis

A highly selective membrane electrode based on p-isopropylcalix6arene was developed for accurate determination of trace amounts of cesium cations . The amounts of ionophore (5 mg), PVC (30 mg), dioctyl phthalate (DOP) as a plasticizer (62 mg), and potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an ionic additive (3 mg) were optimized in the preparation of the membrane .Molecular Structure Analysis

The complexation reactions between the macrocyclic ionophore, p-isopropylcalix6arene, and Cs+ cation were studied . The conductance data show that the stoichiometry of the p-isopropylcalix6arene·Cs+ complex in all binary mixed solvents is 1:1 .Chemical Reactions Analysis

The complexation reactions between the macrocyclic ionophore, p-isopropylcalix6arene, and Cs+ cation were studied . The stability of the complexes is affected by the composition of the binary solvent media .Physical And Chemical Properties Analysis

The complexation reactions between the macrocyclic ionophore, p-isopropylcalix6arene, and Cs+ cation were studied . The stability of the complexes is affected by the composition of the binary solvent media .Applications De Recherche Scientifique

Heavy Metal Adsorption : Polypropylcalix[6]arene polymer can trap heavy metal cations like Cr(III), showing effectiveness in environmental cleanup and water treatment (Prabawati, Jumina, Santosa, & Mustofa, 2011).

Extraction of Radionuclides : p-Alkylcalix[8]arene, a related compound, has applications in extracting long-lived α- and β-emitting nuclides from high-level alkaline waste, which is significant for nuclear waste treatment (Ivenskaya, Stepanova, Logunov, & Smirnov, 2018).

Molecular Receptors : Derivatives of p-Isopropylcalix-6-arene have been prepared as molecular receptors with enhanced ionophoric activity, relevant in molecular recognition and sensor technology (Lamartine & Meziani, 2001).

Calcium Ion Sensing : A sensor based on p-isopropylcalix-6-arene has been developed for selective detection of Ca2+ ions, which is useful in various analytical applications (A. Jain, Raisoni, & Shalabh Jain, 2008).

Crystal Structure Analysis : Studies on the complexation of p-isopropylcalix[4]arene with p-xylene focus on crystal structures and thermal analysis, contributing to the understanding of molecular interactions (Perrin, Gharnati, Oehler, Perrin, & Lecocq, 1992).

Anticancer Potential : Research on chelated Ru(II) arene complexes indicates potential as novel metal-based anticancer agents, highlighting the therapeutic applications of such compounds (Morris et al., 2001).

Chemical Synthesis and Stability : The synthesis and structural characterization of derivatives of p-Isopropylcalix[4]arene contribute to advancements in chemical synthesis techniques and material stability (Yuldashev, Ibragimov, Talipov, & Gapparov, 1996).

Chiral Compound Separation : The use of p-Isopropylcalix[4]arene derivatives in high-performance liquid chromatography for the separation of chiral compounds and aromatic isomers demonstrates their utility in analytical chemistry (Chelvi et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The complexation reactions between the macrocyclic ionophore, p-isopropylcalix6arene, and Cs+ cation were studied . The results show that the p-isopropylcalix6arene·Cs+ complex is enthalpy destabilized, but entropy stabilized . These findings could guide future research and applications of p-Isopropylcalix6arene.

Propriétés

IUPAC Name |

5,11,17,23,29,35-hexa(propan-2-yl)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H72O6/c1-31(2)37-13-43-25-45-15-38(32(3)4)17-47(56(45)62)27-49-19-40(34(7)8)21-51(58(49)64)29-53-23-42(36(11)12)24-54(60(53)66)30-52-22-41(35(9)10)20-50(59(52)65)28-48-18-39(33(5)6)16-46(57(48)63)26-44(14-37)55(43)61/h13-24,31-36,61-66H,25-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWXTRCNXGJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)C)CC7=C(C(=CC(=C7)C(C)C)C2)O)O)C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Isopropylcalix-6-arene | |

CAS RN |

104789-79-9 | |

| Record name | NSC 634597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-ISOPROPYLCALIX-6-ARENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBN41G8CTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.